Anti-inflammatory agent 28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

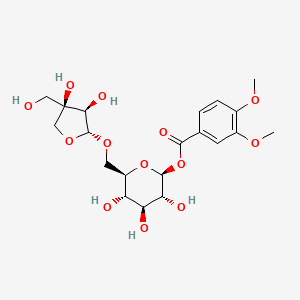

Molecular Formula |

C20H28O13 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C20H28O13/c1-28-10-4-3-9(5-11(10)29-2)17(26)33-18-15(24)14(23)13(22)12(32-18)6-30-19-16(25)20(27,7-21)8-31-19/h3-5,12-16,18-19,21-25,27H,6-8H2,1-2H3/t12-,13-,14+,15-,16+,18+,19-,20-/m1/s1 |

InChI Key |

YUFKCMTYPMYSTR-UGKYMBFOSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Indole Derivative "Compound 28": A Potent Anti-inflammatory Agent Targeting Microsomal Prostaglandin E2 Synthase-1

An In-depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

The landscape of anti-inflammatory drug discovery is continually evolving, seeking targets that offer high efficacy with an improved safety profile over traditional non-steroidal anti-inflammatory drugs (NSAIDs). A promising avenue of research has focused on the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. Within this class of inhibitors, a specific indole (B1671886) derivative, often referred to as "Compound 28" in scientific literature, has emerged as a potent and selective anti-inflammatory agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative efficacy, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Selective Inhibition of mPGES-1

The primary mechanism of action of the indole derivative "Compound 28" is the potent and selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is a terminal synthase in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever.

Unlike traditional NSAIDs and COX-2 inhibitors, which block the production of all prostanoids downstream of cyclooxygenase (COX), selective mPGES-1 inhibition offers a more targeted approach. By specifically preventing the synthesis of PGE2, "Compound 28" can exert its anti-inflammatory effects while potentially avoiding the gastrointestinal and cardiovascular side effects associated with broader prostanoid suppression.

Quantitative Efficacy and Selectivity

The potency and selectivity of the indole derivative "Compound 28" have been characterized through various in vitro assays. The following table summarizes the key quantitative data, highlighting its efficacy against mPGES-1 and its selectivity over other related enzymes.

| Target/Assay | IC50 Value | Reference |

| Human mPGES-1 (Enzyme Assay) | 7 nM | [1] |

| Human A549 Cell-Based PGE2 Inhibition | 8.0 µM | [1] |

Note: The significant difference between the enzyme and cell-based assay IC50 values is a common observation for this class of compounds and is often attributed to factors such as cell permeability, plasma protein binding, and efflux transporters.

Signaling Pathway Modulation

The anti-inflammatory action of "Compound 28" is a direct result of its intervention in the prostaglandin biosynthesis pathway. A simplified representation of this pathway and the point of inhibition is illustrated below.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to characterize the anti-inflammatory activity of the indole derivative "Compound 28".

mPGES-1 Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of mPGES-1.

Protocol Details:

-

Enzyme and Substrate Preparation: Recombinant human mPGES-1 is prepared from a suitable expression system (e.g., E. coli or insect cells). Prostaglandin H2 (PGH2) is synthesized immediately before use due to its instability.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer containing a reducing agent (e.g., DTT) and glutathione.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of PGH2. After a defined incubation period, the reaction is terminated by the addition of a stopping solution, typically containing a reducing agent like stannous chloride (SnCl2) to convert any remaining PGH2 to PGF2α.

-

Quantification: The amount of PGE2 produced is quantified using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Cell-Based PGE2 Production Assay

This assay measures the ability of the compound to inhibit PGE2 production in a cellular context, providing insights into its activity in a more physiologically relevant environment.

Protocol Details:

-

Cell Culture: A human cell line known to express mPGES-1 upon stimulation, such as the A549 lung carcinoma cell line, is cultured to confluence in appropriate media.

-

Compound Treatment and Stimulation: The cells are pre-incubated with the test compound at various concentrations for a specified period. Subsequently, the cells are stimulated with an inflammatory mediator, typically interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1 and thereby stimulate PGE2 production.

-

Sample Collection: After the stimulation period, the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available enzyme immunoassay (EIA) kit or by LC-MS/MS.

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated for each compound concentration relative to the stimulated vehicle control. The IC50 value is then determined from the resulting dose-response curve.

Conclusion

The indole derivative "Compound 28" represents a significant advancement in the development of selective anti-inflammatory agents. Its potent and selective inhibition of mPGES-1 provides a targeted approach to reducing inflammation by specifically blocking the production of PGE2. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this and similar compounds as next-generation anti-inflammatory therapeutics. The detailed understanding of its mechanism of action is paramount for its potential translation into clinical applications for a variety of inflammatory conditions.

References

Compound 9a: A Novel Histone Deacetylase Inhibitor with Potent Anti-inflammatory and Hepatoprotective Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Compound 9a is a novel synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-inflammatory and organ-protective effects in preclinical models.[1][2] HDAC inhibitors are an emerging class of therapeutics with broad potential in oncology, neurology, and inflammatory diseases.[3][4] By preventing the deacetylation of histone and non-histone proteins, these agents can modulate gene expression and crucial cellular signaling pathways.[3][5] This guide provides a comprehensive overview of the anti-inflammatory and hepatoprotective properties of Compound 9a, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. The information presented is intended to support further research and development of Compound 9a as a potential therapeutic agent for inflammatory conditions and associated liver injury.

Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

Compound 9a exerts its anti-inflammatory effects primarily through the suppression of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), the TLR4 (Toll-like receptor 4) signaling cascade is activated, leading to the downstream activation of NF-κB and MAPK pathways.[1] The MAPK family, including p38, JNK, and ERK, plays a pivotal role in the production of pro-inflammatory mediators.[1]

Compound 9a has been shown to attenuate the phosphorylation, and thus the activation, of p38, JNK, and ERK in LPS-stimulated macrophages.[1][2] A key mechanism for this is the enhancement of MAPK Phosphatase-1 (MKP-1) activity. Compound 9a promotes the acetylation of MKP-1 and its association with phosphorylated p38 and ERK, leading to their dephosphorylation and inactivation.[1][2] Furthermore, Compound 9a decreases the expression of TLR4 and inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby reducing the transcription of pro-inflammatory genes.[1]

Quantitative Data

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Compound 9a.

Table 1: In Vitro Anti-inflammatory Effects of Compound 9a in LPS-Stimulated RAW264.7 Macrophages

| Parameter | Concentration of Compound 9a | Result | Reference |

| Cell Viability | Up to 12.5 µM | No significant cytotoxicity observed | [1] |

| TNF-α Release | Concentration-dependent | Significant suppression of LPS-induced TNF-α release | [1] |

| IL-6 Release | Concentration-dependent | Significant suppression of LPS-induced IL-6 release | [1] |

| Nitric Oxide (NO) Production | Not specified | Inhibition of LPS-induced NO production | [1][2] |

| Phosphorylation of p38, JNK, ERK | Not specified | Attenuated LPS-induced phosphorylation | [1][2] |

Table 2: In Vivo Anti-inflammatory and Hepatoprotective Effects of Compound 9a in a Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

| Parameter | Treatment | Result | Reference |

| Survival Rate | 10 mg/kg, i.p. | Improved survival rate compared to CLP control | [1][2] |

| Serum TNF-α Levels | 10 mg/kg, i.p. | Decreased serum TNF-α levels | [1][2] |

| Serum IL-6 Levels | 10 mg/kg, i.p. | Decreased serum IL-6 levels | [1][2] |

| Hepatic Acetylated-Histone H3 | 10 mg/kg, i.p. | Attenuated the CLP-induced decrease in levels | [1] |

| Serum Alanine Aminotransferase (ALT) | 10 mg/kg, i.p. | Decreased serum levels, indicating reduced liver injury | [1] |

| Serum Aspartate Aminotransferase (AST) | 10 mg/kg, i.p. | Decreased serum levels, indicating reduced liver injury | [1] |

| Liver Histopathology | 10 mg/kg, i.p. | Attenuated histopathological changes in the liver | [1] |

Experimental Protocols

In Vitro Anti-inflammatory Assay

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of Compound 9a for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared after a shorter incubation period (e.g., 30 minutes) with LPS. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p38, JNK, and ERK. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Sepsis and Liver Injury Model (Cecal Ligation and Puncture - CLP)

-

Animal Model: Male C57BL/6 mice are used for the study. Polymicrobial sepsis is induced by the cecal ligation and puncture (CLP) procedure. Briefly, mice are anesthetized, a midline laparotomy is performed, and the cecum is ligated below the ileocecal valve and punctured once with a needle. The cecum is then gently squeezed to extrude a small amount of fecal material and returned to the peritoneal cavity.

-

Treatment: Compound 9a is administered intraperitoneally (i.p.) at a dose of 10 mg/kg, typically 2 hours before and immediately after the CLP surgery.

-

Sample Collection: At various time points post-CLP (e.g., 3, 6, 12, 24 hours), blood samples are collected via cardiac puncture for serum analysis. Liver tissue is also harvested for histopathological examination and western blot analysis.

-

Biochemical Analysis: Serum levels of ALT and AST are measured using standard enzymatic assay kits to assess liver injury. Serum levels of TNF-α and IL-6 are quantified by ELISA.

-

Histopathology: Liver tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The stained sections are examined under a light microscope to evaluate the extent of liver damage, such as necrosis, inflammation, and vascular congestion.

-

Western Blot Analysis of Liver Tissue: Liver tissue lysates are prepared to determine the levels of acetylated-histone H3 and other target proteins by western blotting as described in the in vitro protocol.

Visualizations

Caption: Signaling pathway of Compound 9a's anti-inflammatory action.

Caption: Experimental workflow for evaluating Compound 9a.

Discussion and Future Directions

The available data strongly support the anti-inflammatory properties of Compound 9a.[1][2] Its ability to modulate the MAPK and NF-κB signaling pathways through HDAC inhibition presents a compelling mechanism for its therapeutic effects. The hepatoprotective effects observed in the context of sepsis-induced multi-organ injury are promising.[1] Sepsis-associated liver dysfunction is a critical concern, and the reduction in serum aminotransferases and attenuation of histopathological damage by Compound 9a highlight its potential in this setting.[1]

While these findings are significant, further research is warranted to fully elucidate the hepatoprotective potential of Compound 9a. Studies employing classic models of acute liver injury, such as those induced by carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP), would provide more direct evidence of its efficacy in protecting hepatocytes from direct toxic insults. Moreover, the role of HDAC inhibitors in chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and liver fibrosis, is an area of active investigation.[3] Given that inflammation is a key driver of these conditions, Compound 9a could be a valuable candidate for further evaluation in these contexts.

References

- 1. Compound 9a, a novel synthetic histone deacetylase inhibitor, protects against septic injury in mice by suppressing MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound 9a, a novel synthetic histone deacetylase inhibitor, protects against septic injury in mice by suppressing MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitors Promising Therapeutic Target for Liver Diseases | Bentham Science [eurekaselect.com]

- 4. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Anti-inflammatory Agent 28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a class of pyrazolo[1,5-a]pyrimidine-based anti-inflammatory agents. While the specific designation "Anti-inflammatory agent 28" is not formally recognized in the literature, this document focuses on a well-studied and representative compound from this class, 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028), and its analogues. These compounds have demonstrated notable anti-inflammatory properties with a favorable safety profile, making them promising candidates for further drug development. This guide details their synthesis, mechanism of action, and includes structured data from key in vivo and in vitro studies, along with detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Introduction

The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects remains a significant area of research in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has emerged as a privileged structure, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] This guide focuses on a series of 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones, a class of non-acidic anti-inflammatory agents. A key example from this series is FPP028, which has been shown to be a weak inhibitor of prostaglandin (B15479496) biosynthesis and is devoid of the ulcerogenic properties commonly associated with traditional NSAIDs.[2][3]

Synthesis

The synthesis of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028) and its derivatives generally involves a multi-step process starting from 5-amino-3-substituted-1H-pyrazoles.

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The core pyrazolo[1,5-a]pyrimidine structure is typically synthesized through the cyclocondensation of a 5-aminopyrazole derivative with a β-keto ester or a similar three-carbon synthons.

Synthesis of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028)

While a specific detailed protocol for FPP028 is not available in a single source, a representative synthesis can be constructed based on general methods for this class of compounds. The synthesis involves the reaction of 3-phenyl-1H-pyrazol-5-amine with an appropriate β-keto ester, followed by N-alkylation.

Mechanism of Action

The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives are multifactorial, involving the modulation of several key inflammatory pathways.

-

Inhibition of Prostaglandin and Leukotriene Biosynthesis: Unlike many traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, these compounds have been shown to be weak inhibitors of prostaglandin biosynthesis.[2] Their anti-inflammatory activity is also linked to the inhibition of leukotriene biosynthesis, suggesting a dual mechanism of action that could contribute to a better safety profile.[2]

-

Modulation of Macrophage Polarization: Recent studies have shown that certain 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones can modulate macrophage polarization.[4] Specifically, they can promote the shift from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype by downregulating iNOS and upregulating markers like CD163.[4]

-

Inhibition of NF-κB Signaling: The nuclear factor kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.

-

Targeting Cyclooxygenase-2 (COX-2): Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of COX-2, an inducible enzyme responsible for the production of pro-inflammatory prostaglandins (B1171923) at sites of inflammation.[5][6]

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| DPP | COX-1 | Intact Cell Assay | 59.6 nM | [5] |

| DPP | COX-2 | Intact Cell Assay | 0.9 nM | [5] |

| 7c | Superoxide (B77818) Production | Neutrophil Assay | - | [2] |

| 7c | Myeloperoxidase Release | Neutrophil Assay | - | [2] |

| Compound 12 | COX-2 | In Vitro Inhibition | 1.11 | [7] |

| Compound 11 | COX-2 Selectivity Index | - | 8.97 | [7] |

| Compound 12 | 15-LOX | In Vitro Inhibition | 5.6 | [7] |

| Compound 11 | sPLA2-V | In Vitro Inhibition | 1 | [7] |

| Compound 13 | sPLA2-V | In Vitro Inhibition | 1.7 | [7] |

Note: A dash (-) indicates that a specific value was not provided in the source material, although activity was reported.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound | Model | Dose | Inhibition of Edema (%) | Reference |

| FPP028 (3) | Carrageenan-induced paw edema | - | High Activity | [3] |

| Compound 2 | Carrageenan-induced paw edema | - | 26.5 (after 4h) | [7] |

| Indomethacin | Carrageenan-induced paw edema | - | 28.7 (after 4h) | [7] |

| Compound 11 | Carrageenan-induced paw edema | - | 68 | [7] |

| Compound 11 | Carrageenan-induced paw edema | ED50 = 35 mg/kg | - | [7] |

Experimental Protocols

Synthesis of 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones (General Procedure)

A mixture of the appropriate 5-amino-3-substituted-1H-pyrazole (1 mmol) and ethyl acetoacetate (B1235776) (1.2 mmol) is heated at 140-150 °C for 2 hours. The resulting solid is then treated with polyphosphoric acid and heated at 100 °C for 1 hour. The mixture is poured into ice water and neutralized with a sodium bicarbonate solution. The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the 2-substituted-pyrazolo[1,5-a]pyrimidin-7-one. Subsequent N-alkylation at the 4-position with an ethyl halide in the presence of a base affords the final product.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure: The test compounds are administered orally or intraperitoneally at a specific dose. After 1 hour, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group (vehicle-treated).

In Vitro Anti-inflammatory Activity

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay: The production of superoxide anion is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c. Neutrophils are incubated with the test compounds before being stimulated with a phorbol (B1677699) ester or opsonized zymosan.

-

Measurement: The change in absorbance at 550 nm is monitored spectrophotometrically.

-

Neutrophil Preparation: Isolated human neutrophils are resuspended in a suitable buffer.

-

Assay: The cells are pre-incubated with the test compounds and then stimulated to degranulate. The activity of MPO released into the supernatant is assayed.

-

Measurement: MPO activity is determined by measuring the H₂O₂-dependent oxidation of a chromogenic substrate, such as o-dianisidine, by monitoring the change in absorbance.

Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of inflammation and points of intervention by pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Workflow

Caption: General experimental workflow for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine anti-inflammatory agents.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a promising framework for the development of novel anti-inflammatory agents. Compounds such as FPP028 and its analogues exhibit a multi-faceted mechanism of action that goes beyond simple COX inhibition, offering the potential for improved therapeutic profiles with fewer side effects. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this important class of compounds. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to unlock their full therapeutic potential.

References

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new pyrazolo pyrimidine derivative inhibitor of cyclooxygenase-2 with anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Anti-inflammatory Agent 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the potent anti-inflammatory agent, 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. This compound, identified as a promising dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), represents a significant area of interest in the development of safer and more effective anti-inflammatory therapeutics.

Chemical Structure and Properties

IUPAC Name: 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Chemical Formula: C₁₉H₁₃N₃O₄S₂

Molecular Weight: 427.46 g/mol

Chemical Structure:

Description: This compound belongs to the class of pyrazole (B372694) sulfonamide derivatives. The structure features a central pyrazole ring, a sulfonamide group attached to a phenyl ring at the N1 position, a benzothiophene (B83047) moiety at the C5 position, and a carboxylic acid group at the C3 position. This specific arrangement of functional groups is believed to contribute to its potent and selective inhibitory activity against key enzymes in the inflammatory cascade.

Quantitative Biological Activity

The anti-inflammatory profile of 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is characterized by its potent inhibition of both COX and 5-LOX enzymes. The following table summarizes the key quantitative data from in vitro assays.[1][2][3]

| Enzyme Target | IC₅₀ (µM) | Selectivity Index (SI) | Reference Compound (IC₅₀, µM) |

| COX-1 | 5.40 | 344.56 | Celecoxib (IC₅₀ not specified in snippets) |

| COX-2 | 0.01 | Celecoxib (IC₅₀ = 0.70 µM) | |

| 5-LOX | 1.78 | Licofelone (IC₅₀ = 0.51 µM) |

IC₅₀: The half maximal inhibitory concentration. A lower IC₅₀ value indicates greater potency. Selectivity Index (SI): Calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Synthesis Protocol

The synthesis of 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step synthetic route, a representative scheme of which is outlined below. This process typically involves the condensation of a β-diketone with a hydrazine (B178648) derivative to form the pyrazole core, followed by functional group manipulations.

Detailed Methodology:

-

Step 1: Cyclocondensation to form the Pyrazole Ester.

-

To a solution of ethyl 2-(benzo[b]thiophen-2-yl)-2,4-dioxobutanoate in a suitable solvent such as glacial acetic acid, an equimolar amount of 4-hydrazinylbenzenesulfonamide is added.

-

The reaction mixture is heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the intermediate ethyl 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylate.

-

-

Step 2: Hydrolysis to the Carboxylic Acid.

-

The intermediate ester from Step 1 is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

-

The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).

-

After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water to remove any inorganic salts, and then dried under vacuum to afford the final product, 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.

-

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay determines the ability of the test compound to inhibit the peroxidase activity of ovine COX-1 and human recombinant COX-2.

Detailed Methodology:

-

Reagent Preparation: All reagents, including assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme, ovine COX-1, and human recombinant COX-2, are prepared according to the manufacturer's instructions (e.g., Cayman Chemical). The test compound is dissolved in a suitable solvent like DMSO.

-

Assay Plate Setup: The assay is performed in a 96-well plate. Wells are designated for 100% initial activity (enzyme, buffer, heme, and vehicle), background (buffer, heme, and vehicle), and inhibitor testing (enzyme, buffer, heme, and test compound at various concentrations).

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid to all wells. The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the 100% initial activity control. The IC₅₀ value is then determined by plotting the percent inhibition versus the logarithm of the compound concentration.

In Vitro 5-LOX Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of 5-lipoxygenase, which is involved in the synthesis of leukotrienes.

Detailed Methodology:

-

Reagent Preparation: A phosphate buffer (e.g., 50 mM, pH 6.3) is prepared. A stock solution of linoleic acid (the substrate) is made in ethanol. A solution of 5-lipoxygenase (e.g., from potato) is prepared in the assay buffer. The test compound is dissolved in a suitable solvent.

-

Assay Procedure: In a quartz cuvette, the assay buffer, enzyme solution, and the test compound at various concentrations are mixed. The reaction is initiated by the addition of the linoleic acid solution.

-

Data Acquisition: The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Detailed Methodology:

-

Animal Handling: Male Wistar rats are used for the study. They are housed in standard conditions and fasted overnight before the experiment.

-

Dosing: The animals are divided into groups. The test compound, a reference drug (e.g., indomethacin), or the vehicle is administered orally.

-

Induction of Edema: One hour after dosing, a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated. The percentage inhibition of edema by the test compound and the reference drug is determined by comparing with the vehicle control group. Statistical analysis is performed to determine the significance of the results.

Proposed Mechanism of Action and Signaling Pathway

The anti-inflammatory effects of 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylic acid are primarily attributed to its dual inhibition of COX-2 and 5-LOX. By inhibiting COX-2, the compound blocks the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. The inhibition of 5-LOX blocks the synthesis of leukotrienes (LTs), which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability. The selective inhibition of COX-2 over COX-1 is a desirable property, as COX-1 is involved in the maintenance of the gastric mucosa, and its inhibition is associated with gastrointestinal side effects.

The expression of the COX-2 enzyme is upregulated during inflammation, a process that is often mediated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

This guide provides a detailed overview of the current knowledge on the anti-inflammatory agent 1-(4-(aminosulfonyl)phenyl)-5-(benzo[b]thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its therapeutic potential in various inflammatory conditions.

References

Compound 9: A Multifaceted Approach to Mitigating Liver Inflammation and Fibrosis

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary:

Liver inflammation is a critical driver of chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis. The scientific community is actively exploring novel therapeutic agents to interrupt the inflammatory cascade that leads to progressive liver damage. The designation "Compound 9" has been assigned to several distinct molecules in preclinical studies, each exhibiting promising therapeutic potential against liver inflammation through various mechanisms of action. This technical guide provides an in-depth overview of these "Compound 9s," with a primary focus on the inhibition of the NLRP3 inflammasome, a key signaling pathway in hepatic inflammation. Additionally, this paper summarizes findings on other "Compound 9s" that target different pathways involved in liver fibrosis and injury, offering a broad perspective on emerging therapeutic strategies.

The Role of the NLRP3 Inflammasome in Liver Inflammation

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex within immune and parenchymal cells of the liver. Upon activation by a variety of endogenous and exogenous danger signals, the NLRP3 inflammasome orchestrates a pro-inflammatory response characterized by the maturation and secretion of interleukin-1β (IL-1β) and interleukin-18 (IL-18), and the induction of a lytic, pro-inflammatory form of cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is a central pathogenic event in the progression of liver disease.

Initial In-Vitro Studies of Anti-inflammatory Agent 28 (AIA-28): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the initial in-vitro characterization of a novel synthetic compound, Anti-inflammatory Agent 28 (AIA-28). The study was designed to assess its anti-inflammatory potential, cytotoxic profile, and preliminary mechanism of action. Key findings indicate that AIA-28 is a potent inhibitor of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.[1][2][3] The compound demonstrates a favorable therapeutic window, with significant anti-inflammatory effects at non-cytotoxic concentrations. Mechanistic studies suggest that AIA-28 exerts its effects through the suppression of the NF-κB signaling pathway, a central mediator of inflammatory responses.[4][5][6] This guide summarizes the quantitative data, details the experimental protocols used, and provides visual diagrams of the key pathways and workflows.

In-Vitro Bioactivity & Cytotoxicity

The anti-inflammatory activity of AIA-28 was evaluated using RAW 264.7 murine macrophages, a standard model for inflammation studies.[2][7] Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The cytotoxicity of the compound was concurrently assessed to determine its safety profile in a cellular context.[8][9]

Table 1: Summary of In-Vitro Bioactivity and Cytotoxicity of AIA-28

| Parameter | Cell Line | Result (µM) | Description |

| TNF-α Inhibition (IC₅₀) | RAW 264.7 | 5.2 | Concentration for 50% inhibition of LPS-induced TNF-α release. |

| IL-6 Inhibition (IC₅₀) | RAW 264.7 | 8.9 | Concentration for 50% inhibition of LPS-induced IL-6 release. |

| COX-2 Expression Inhibition (IC₅₀) | RAW 264.7 | 6.5 | Concentration for 50% inhibition of LPS-induced COX-2 protein expression. |

| Cytotoxicity (CC₅₀) | RAW 264.7 | >100 | Concentration for 50% reduction in cell viability after 24h treatment. |

The data clearly indicates that AIA-28 effectively reduces the production of key pro-inflammatory mediators at concentrations well below its cytotoxic threshold, suggesting a promising therapeutic index.

Mechanism of Action: Inhibition of the NF-κB Pathway

To elucidate the molecular mechanism behind its anti-inflammatory effects, the impact of AIA-28 on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway was investigated. The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity.[4][5][6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[10][11] Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10][11][12]

Western blot analysis demonstrated that pre-treatment with AIA-28 inhibited the LPS-induced degradation of IκBα and subsequently prevented the nuclear translocation of the NF-κB p65 subunit in RAW 264.7 cells. This provides strong evidence that AIA-28's anti-inflammatory activity is mediated through the suppression of this key signaling cascade.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow used for assessing the anti-inflammatory and cytotoxic properties of AIA-28.

Caption: General experimental workflow for in-vitro evaluation of AIA-28.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for AIA-28, highlighting its inhibitory effect on the canonical NF-κB signaling pathway.

Caption: AIA-28 inhibits the LPS-induced NF-κB signaling pathway.

Experimental Protocols

Cell Culture

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3] Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[8][9][13]

-

Seeding: Cells were seeded at a density of 1 x 10⁵ cells/well in a 96-well plate and incubated for 24 hours.

-

Treatment: The medium was replaced with fresh medium containing various concentrations of AIA-28 and incubated for 24 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.[13][14]

-

Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.[15]

-

Measurement: Absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control group.[16]

Cytokine Release Assay (ELISA)

-

Seeding & Treatment: Cells were seeded in a 96-well plate as described above. After 24 hours, they were pre-treated with various concentrations of AIA-28 for 1 hour.

-

Stimulation: Cells were then stimulated with 100 ng/mL of LPS for 24 hours to induce cytokine production.[17][18]

-

Supernatant Collection: The cell culture supernatant was collected after the incubation period.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

Western Blot Analysis

Western blotting was used to detect changes in key proteins of the NF-κB signaling pathway.[10][19][20]

-

Cell Lysis: After treatment and LPS stimulation, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[11][19]

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (30-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[19][20]

-

Blocking & Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour. It was then incubated overnight at 4°C with primary antibodies specific for IκBα, phospho-p65, p65, and β-actin.

-

Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein expression levels.

References

- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Target Identification and Validation of Furobufen: An In-depth Technical Guide

Introduction

Furobufen, a nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the modulation of key inflammatory pathways. While initially identified in various contexts as "Anti-inflammatory agent 28," this guide focuses specifically on Furobufen, providing a comprehensive overview of its molecular targets, mechanisms of action, and the experimental methodologies used for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of anti-inflammatory agents.

Primary Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action for Furobufen, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, inflammation, and fever.

Quantitative Data: In Vitro Inhibition of COX Enzymes

| Parameter | Enzyme Target | Test System | Value (µM) | Reference Compound |

| IC50 | Human COX-1 | Recombinant Enzyme | ~0.5 - 5.0 | Ibuprofen |

| IC50 | Human COX-2 | Recombinant Enzyme | ~0.1 - 1.0 | Ibuprofen |

| Ki | Prostaglandin (B15479496) E2 Synthetase | Bovine Seminal Vesicles | 0.128 | Flurbiprofen[1] |

Note: The IC50 values for Ibuprofen are provided for comparative context. The Ki value for Flurbiprofen, a structurally similar compound, suggests potent, competitive inhibition of prostaglandin synthesis.[1]

Signaling Pathway: Prostaglandin Synthesis

Furobufen's primary therapeutic effect is achieved by blocking the prostaglandin synthesis pathway. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the IC50 values of a test compound like Furobufen against purified COX-1 and COX-2 enzymes.

1. Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes.

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Furobufen (dissolved in a suitable solvent like DMSO).

-

Prostaglandin E2 (PGE2) ELISA kit.

2. Procedure:

-

Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, heme, and the respective enzyme solution.

-

Add varying concentrations of Furobufen to the wells. Include a vehicle control (DMSO without the compound).

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit, following the manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of COX inhibition for each Furobufen concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Furobufen concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Secondary Targets and Mechanisms

Beyond COX inhibition, evidence for other NSAIDs suggests that their anti-inflammatory and other pharmacological effects may be mediated by additional molecular targets. While direct studies on Furobufen for these targets are less common, the following sections outline potential secondary mechanisms based on related compounds.

Modulation of γ-Secretase Activity

Certain NSAIDs have been shown to modulate the activity of γ-secretase, an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). This has implications for Alzheimer's disease research.

Signaling Pathway: γ-Secretase Modulation

Some NSAIDs can allosterically modulate γ-secretase, leading to a shift in the cleavage site of APP and a reduction in the production of the amyloid-beta 42 (Aβ42) peptide, which is prone to aggregation.

References

Pharmacokinetics and pharmacodynamics of "Compound 9"

- 1. A small molecule compound IX inhibits telomere and attenuates oncogenesis of drug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel cyclic C5-curcuminoids possess anticancer activities against HeLa cervix carcinoma, HEC-1A adenocarcinoma, and T24 bladder carcinoma cells | springermedizin.de [springermedizin.de]

- 3. drughunter.com [drughunter.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New oleandomycin 9-oximes. Synthesis, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compound 9a, a novel synthetic histone deacetylase inhibitor, protects against septic injury in mice by suppressing MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Optimizing the pharmacokinetics and selectivity of TMPRSS2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

"Anti-inflammatory agent 28" literature review and background

This whitepaper will delve into the core mechanisms, quantitative data, and experimental protocols for each of these agents, offering a clear and comparative overview for researchers, scientists, and drug development professionals.

Furobufen: A Non-Steroidal Anti-inflammatory Agent

Furobufen is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. While detailed mechanistic data is not as abundant in recent literature as for other agents, its primary mode of action is understood to be through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and pain.

Quantitative Data

Limited quantitative data from early studies indicate a dose-dependent efficacy in preclinical models of inflammation.

| Model | Species | Doses Administered | Effect | Reference |

| Carrageenan-induced paw edema | Male Rats | 10, 30, and 90 mg/kg (daily for 7 days) | Dose-related inhibition of edema | [1] |

Experimental Protocols

A foundational method for evaluating the anti-inflammatory effect of Furobufen is the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

-

Animal Model : Male Wistar rats are typically used.

-

Acclimatization : Animals are acclimatized to the laboratory conditions for a week prior to the experiment.

-

Grouping : Rats are divided into control and treatment groups.

-

Drug Administration : Furobufen is administered orally at varying doses (e.g., 10, 30, 90 mg/kg) for a specified period, often daily for 7 consecutive days. The control group receives the vehicle.[1]

-

Induction of Inflammation : One hour after the final dose, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Edema : Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4 hours).

-

Data Analysis : The percentage of inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume to that of the control group.

Experimental Workflow

Apocynin: A NADPH Oxidase Inhibitor

Apocynin is a naturally occurring compound isolated from the roots of Picrorhiza kurroa. It is widely recognized for its anti-inflammatory properties, which are primarily attributed to its role as an inhibitor of NADPH oxidase (NOX) enzymes. By preventing the assembly of the NOX complex, Apocynin reduces the production of reactive oxygen species (ROS), which are key mediators of inflammation.[2]

Quantitative Data

The following table summarizes the effective concentrations and doses of Apocynin observed in various inflammatory models.

| Parameter | Value | Model System | Observed Effect | Reference |

| IC50 | 10 µM | In vitro NADPH-oxidase inhibition | Selective inhibition of NADPH-oxidase | [3] |

| In vivo dose | 5 mg/kg (i.p.) | Carrageenan-induced pleurisy in mice | Reduction in lung injury and inflammation | [3] |

| In vivo dose | 30 mg/kg/day (oral) | Fragile X Syndrome mouse model | Improvement in behavioral symptoms and normalization of oxidative parameters | [4] |

| In vivo dose | 0.1 mg/kg/day (i.p.) | SAMP6 mice | Increased bone mineral density and total bone volume | [3] |

Experimental Protocols

LPS-Induced Pulmonary Inflammation in Rats

-

Animal Model : Male Wistar rats are used.[5]

-

Grouping : Animals are randomly divided into groups: Control, LPS, Apocynin, and Apocynin + LPS.[5]

-

Drug Administration : Apocynin is administered, for example, via intraperitoneal (i.p.) injection daily for a set period before the inflammatory challenge.[5]

-

Induction of Inflammation : Lipopolysaccharide (LPS) is administered intranasally to induce lung inflammation.[5]

-

Sample Collection : After a specified time, bronchoalveolar lavage (BAL) fluid and lung tissues are collected.[5]

-

Inflammatory Markers Analysis :

-

Myeloperoxidase (MPO) Activity : Measured in BAL fluid as a marker of neutrophil infiltration.[5]

-

Cytokine Levels : TNF-α and IL-1β levels in plasma are quantified using ELISA kits.[5]

-

Oxidative Stress Markers : NADPH oxidase activity, superoxide (B77818) dismutase (SOD), and catalase activity are measured in lung homogenates.[5]

-

-

Histological Analysis : Lung tissues are processed for histological examination to assess inflammation and tissue damage.[6]

Signaling Pathway

Apocynin's primary mechanism involves the inhibition of the NADPH oxidase complex, which is a major source of ROS in inflammatory cells like neutrophils and macrophages.

Triptolide: A Potent Immunosuppressive and Anti-inflammatory Agent

Triptolide is a diterpenoid triepoxide isolated from the herb Tripterygium wilfordii Hook F. It is a potent anti-inflammatory and immunosuppressive agent with a complex mechanism of action that involves the modulation of multiple signaling pathways, primarily the NF-κB and MAPK pathways.[7][8]

Quantitative Data

Triptolide is effective at very low concentrations, as indicated by the following data.

| Parameter | Value | Model System | Observed Effect | Reference |

| In vitro concentration | 5–25 nM | THP-1 cells | Apoptosis induction via NF-κB inhibition and MAPK activation | [7] |

| In vitro concentration | 5–40 ng/ml | LPS-activated macrophages | Inhibition of TNF-α, IL-1β, IL-6, IL-8, and IFN-γ | [7] |

| In vitro concentration | 28–140 nM | IL-1α-induced FLSs | Suppression of proMMP1 and 3 production | [9] |

| In vivo dose | 5, 10, and 15 µg/kg | LPS-induced ALI in mice | Attenuation of the inflammatory response | [7] |

| In vivo dose | 100 µg/kg/day | EAE mice | Reduction of cellular infiltration and tissue damage | [7] |

Experimental Protocols

Caerulein-Induced Acute Pancreatitis in Mice

-

Animal Model : Male mice are used.[10]

-

Grouping : Mice are randomly assigned to control, acute pancreatitis (AP) model, and Triptolide pre-treatment groups (e.g., 50 and 100 μg/kg).[10]

-

Drug Administration : Triptolide is administered (e.g., intraperitoneally) prior to the induction of pancreatitis.[10]

-

Induction of Pancreatitis : Acute pancreatitis is induced by repeated intraperitoneal injections of caerulein.[10]

-

Sample Collection : Blood and pancreatic tissues are collected.[10]

-

Biochemical Analysis : Serum amylase and lipase (B570770) levels are measured.[10]

-

Inflammatory and Oxidative Stress Markers :

-

Cytokine Levels : Serum levels of TNF-α and IL-6 are measured by ELISA.[10]

-

Immunohistochemistry : Pancreatic tissues are stained for markers of neutrophils (Ly6G) and macrophages (CD68).[10]

-

Western Blot : Protein expression of key signaling molecules (e.g., NF-κB, Nrf2) is analyzed in pancreatic tissue homogenates.[10]

-

Oxidative Stress : Pancreatic levels of glutathione (B108866) (GSH), superoxide dismutase (SOD), and malondialdehyde (MDA) are determined.[10]

-

-

Histological Analysis : Pancreatic tissue sections are stained with Hematoxylin and Eosin (H&E) to evaluate morphological changes.[10]

Signaling Pathways

Triptolide exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as NF-κB and MAPK, and activating the antioxidant Nrf2 pathway.

Conclusion

The designation "Anti-inflammatory agent 28" is a misnomer arising from citation practices in scientific literature. This guide has provided a detailed technical overview of three distinct agents—Furobufen, Apocynin, and Triptolide—that have been associated with this term. By clarifying their individual mechanisms, presenting available quantitative data, and outlining experimental protocols, this whitepaper serves as a valuable resource for the scientific community engaged in inflammation research and drug development. A precise and unambiguous nomenclature is critical for the advancement of science, and it is our hope that this guide will contribute to a clearer understanding of these important anti-inflammatory compounds.

References

- 1. Furobufen | Anti-inflammatory | Analgesic | TargetMol [targetmol.com]

- 2. Apocynin: molecular aptitudes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Apocynin, a Selective NADPH Oxidase (Nox2) Inhibitor, Ameliorates Behavioural and Learning Deficits in the Fragile X Syndrome Mouse Model [mdpi.com]

- 5. The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunosuppressive and anti-inflammatory mechanisms of triptolide, the principal active diterpenoid from the Chinese medicinal herb Tripterygium wilfordii Hook. f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Dual Bioactivity of Compound 9a: A Novel Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual bioactivities of Compound 9a, a novel synthetic histone deacetylase (HDAC) inhibitor. The document details its protective mechanisms against septic injury, focusing on its anti-inflammatory properties and its role in suppressing the MAPK signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data available for Compound 9a's effects in various experimental models.

| Parameter | Model System | Treatment | Result |

| Cytotoxicity | RAW264.7 cells | Compound 9a | Not specified, but used at various concentrations for cytokine release assays. |

| Cytokine Release (TNF-α) | LPS-stimulated RAW264.7 cells | Compound 9a | Dose-dependent reduction in TNF-α release. |

| Cytokine Release (IL-6) | LPS-stimulated RAW264.7 cells | Compound 9a | Dose-dependent reduction in IL-6 release. |

| Nitric Oxide (NO) Release | LPS-stimulated RAW264.7 cells | Compound 9a | Dose-dependent reduction in NO release. |

| In vivo Dose | C57BL/6 mice with CLP-induced sepsis | 10 mg∙kg⁻¹ (i.p.) | Administered 2 hours before and immediately after CLP. |

| TLR4 Protein Expression | Sepsis mouse model (3h post-CLP) | Compound 9a (10 mg∙kg⁻¹) | Attenuated the CLP-induced increase in TLR4 protein expression. |

| Cytosolic IκB Protein | Sepsis mouse model (3h post-CLP) | Compound 9a (10 mg∙kg⁻¹) | Did not affect the CLP-induced decrease in cytosolic IκB protein. |

| MAPK Phosphorylation (p38, JNK, ERK) | Sepsis mouse model (3h post-CLP) | Compound 9a (10 mg∙kg⁻¹) | Attenuated the CLP-induced increases in phosphorylation of p38, JNK, and ERK.[1] |

| Serum TNF-α and IL-6 | Sepsis mouse model (3h post-CLP) | Compound 9a (10 mg∙kg⁻¹) | Attenuated the CLP-induced increases in serum TNF-α and IL-6.[1] |

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW264.7 Cells

-

Cell Culture: RAW264.7 macrophage cells were cultured under standard conditions.

-

Treatment: Cells were pre-treated with various concentrations of Compound 9a or the reference compound suberoylanilide hydroxamic acid (SAHA) for 1 hour.

-

Stimulation: Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 μg∙mL⁻¹.

-

Measurement of Inflammatory Mediators: After 24 hours of LPS stimulation, the cell culture supernatant was collected to measure the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO).[1]

-

Cytotoxicity Assay: A cellular toxicity assay was performed by treating RAW264.7 cells with various concentrations of Compound 9a or SAHA for 24 hours to assess cell viability.[1]

In Vivo Murine Model of Sepsis

-

Animal Model: Polymicrobial sepsis was induced in C57BL/6 mice using the cecal ligation and puncture (CLP) model.

-

Compound Administration: Mice were treated with Compound 9a via intraperitoneal (i.p.) injection at a dose of 10 mg∙kg⁻¹. The treatment was administered 2 hours before and immediately after the CLP procedure.

-

Tissue and Blood Collection: At 3 hours post-CLP, blood and tissue samples were collected for further analysis.

-

Analysis of Inflammatory Markers: Serum levels of TNF-α and IL-6 were measured to assess the systemic inflammatory response.

-

Western Blot Analysis: Protein expression and phosphorylation levels of key signaling molecules, including TLR4, IκB, p38, JNK, and ERK, were determined in tissue lysates using Western blotting.[1]

Gene Silencing of MKP-1

-

Methodology: To confirm the involvement of Mitogen-activated protein kinase phosphatase-1 (MKP-1) in the protective effects of Compound 9a, MKP-1 gene silencing was performed using small interfering RNA (siRNA).

-

In Vivo and In Vitro Application: MKP-1 siRNA was administered to both the in vivo mouse model and the in vitro cell culture system.

-

Outcome Measurement: The effect of MKP-1 silencing on the anti-inflammatory actions of Compound 9a was evaluated by measuring MKP-1 protein expression and serum levels of TNF-α and IL-6 in the sepsis model. The results indicated that the inhibitory effects of Compound 9a on inflammation were abolished in the presence of MKP-1 siRNA.[1]

Signaling Pathways and Experimental Workflow

Caption: TLR4 signaling pathway initiated by LPS, leading to the activation of NF-κB and MAPK pathways and subsequent inflammatory cytokine production. Compound 9a is shown to attenuate TLR4 expression and suppress MAPK phosphorylation.

Caption: Suppression of MAPK signaling by Compound 9a in a CLP-induced sepsis model. The compound attenuates the phosphorylation of p38, JNK, and ERK, leading to reduced inflammation.

Caption: Experimental workflow for evaluating the in vivo efficacy of Compound 9a in a murine sepsis model induced by cecal ligation and puncture (CLP).

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of common in vivo experimental models for evaluating the efficacy of anti-inflammatory agents. Given the ambiguity of "Anti-inflammatory agent 28," this document focuses on widely accepted and validated models used in preclinical drug development. Where available, data and mechanisms related to "Padma 28," a Tibetan herbal preparation, and "Olean-12-en-28-ol, 3β-pentacosanoate" (OPCA), a natural remyelinating and anti-inflammatory agent, are used as illustrative examples.

Commonly Used In Vivo Experimental Models

A variety of animal models are available to induce and measure inflammation, each with specific advantages for studying acute and chronic inflammatory processes. The judicious selection of an appropriate model is a critical step in the early phase of drug development.[1][2]

Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model for acute inflammation, particularly for screening non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin (B15479496) production.[1][3] The inflammatory response is characterized by a biphasic development of edema. The initial phase (first 1-2 hours) is mediated by histamine, serotonin, and bradykinin. The later phase (3-5 hours) is associated with the production of prostaglandins (B1171923) and the infiltration of neutrophils.

Experimental Protocol:

-

Animal Model: Typically Wistar or Sprague-Dawley rats (180-220 g).

-

Procedure:

-

Administer the test compound (e.g., "this compound") or vehicle control to the animals. The route of administration (oral, intraperitoneal, etc.) and timing relative to carrageenan injection should be optimized based on the pharmacokinetic profile of the test agent.[1]

-

After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[1][4][5] The left hind paw can be injected with saline to serve as a control.[5]

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after, typically at 1, 2, 3, 4, and 5 hours.[1][6]

-

-

Endpoint Measurement: The primary endpoint is the change in paw volume or thickness over time. The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.

-

Histopathological Analysis (Optional): At the end of the experiment, paws can be collected for histological examination to assess tissue damage and inflammatory cell infiltration.

Experimental Workflow for Carrageenan-Induced Paw Edema:

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to induce a systemic inflammatory response that mimics certain aspects of sepsis and other systemic inflammatory conditions.[7] Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, leads to a rapid and robust release of pro-inflammatory cytokines into the circulation.[7]

Experimental Protocol:

-

Animal Model: Typically BALB/c or C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Endpoint Measurement: The primary endpoints are the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which can be measured by ELISA.[7]

-

Additional Assessments: Organ tissues (liver, lung, spleen) can be collected for histopathological analysis and to measure local cytokine levels or gene expression of inflammatory markers.[9]

Experimental Workflow for LPS-Induced Systemic Inflammation:

12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema

This model is used to evaluate the anti-inflammatory effects of topically applied agents. TPA is a potent activator of protein kinase C (PKC), which triggers a cascade of inflammatory events, including the release of prostaglandins and leukotrienes, leading to vasodilation, increased vascular permeability, and neutrophil infiltration.[10]

Experimental Protocol:

-

Animal Model: Typically Swiss or Balb/c mice.

-

Procedure:

-

Apply the test compound or vehicle topically to the inner and outer surfaces of the mouse ear.

-

After a short interval (e.g., 30 minutes), apply TPA (e.g., 2.5 µ g/ear ) to the same ear.[10]

-

At a specified time after TPA application (e.g., 4-6 hours), sacrifice the animals and collect the ears.

-

-

Endpoint Measurement: The primary endpoint is the change in ear weight or thickness. A circular section of the ear is punched out and weighed. The difference in weight between the TPA-treated and vehicle-treated ears is calculated. The percentage of inhibition of edema is determined for the test compound-treated groups.

-

Histopathological Analysis (Optional): Ear tissue can be processed for histological examination to assess edema and cellular infiltration.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[11][12] It is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis. This leads to a primary inflammatory response at the injection site followed by a secondary, systemic polyarthritis that develops in the distal joints.

Experimental Protocol:

-

Animal Model: Lewis or Sprague-Dawley rats are commonly used.

-

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of CFA (e.g., 0.1 mL of a 10 mg/mL suspension) into the base of the tail or a hind paw.[12][13]

-

Administer the test compound or vehicle daily, starting either on the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

-

Monitor the animals regularly for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Clinical scoring systems are used to quantify disease severity.

-

-

Endpoint Measurement:

-

Clinical Score: A semi-quantitative scoring system (e.g., 0-4 scale) is used to assess the severity of inflammation in each paw.

-

Paw Volume: Measure paw volume using a plethysmometer.

-

Body Weight: Monitor changes in body weight as an indicator of systemic illness.

-

Histopathology: At the end of the study, joints are collected for histological assessment of inflammation, cartilage destruction, and bone erosion.

-

Biomarkers: Serum or plasma can be collected to measure levels of inflammatory cytokines and other biomarkers.

-

Data Presentation

Quantitative Data for Padma 28 and OPCA

Limited in vivo quantitative data for "Padma 28" and "OPCA" in these specific models is publicly available. The following tables summarize the reported effects.

Table 1: In Vivo Effects of Padma 28

| Model | Animal | Dose | Effect | Reference |

| Immunological Angiogenesis | Balb/c mice | 0.085 mg or 5.8 mg daily for 7 days | Dose-dependent effects on granulocyte activity. | [14] |

| Mitogen-induced Lymphocyte Proliferation | Balb/c mice | 0.085 mg or 5.8 mg daily for 7 days | Significantly increased response of splenic lymphocytes to PHA. | [15] |

Table 2: In Vivo Effects of Olean-12-en-28-ol, 3β-pentacosanoate (OPCA)

| Model | Animal | Dose | Effect | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 300 and 600 mg/kg bw/day | Reduced clinical scores, decreased pro-inflammatory cytokines (TNF-α, IL-6), and increased expression of myelin-related genes. | [16][17] |

Signaling Pathways in Inflammation

The inflammatory response is mediated by a complex network of signaling pathways. Many anti-inflammatory agents exert their effects by modulating these pathways.

Key Inflammatory Signaling Pathways:

-

NF-κB Pathway: A central regulator of inflammation, immunity, and cell survival. Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

-

MAPK Pathways: A group of signaling cascades (including p38, JNK, and ERK) that are activated by various extracellular stimuli, including inflammatory cytokines and LPS. They play crucial roles in regulating the production of inflammatory mediators.[18]

-

JAK-STAT Pathway: This pathway is critical for signaling by a wide range of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in many inflammatory and autoimmune diseases.[19]

Signaling Pathway Modulated by Padma 28 and OPCA:

-

Padma 28: In vitro studies have shown that Padma 28 can decrease the production of inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α induced by LPS.[20][21] It has also been shown to inhibit C-reactive protein (CRP)-induced expression of the adhesion molecule E-selectin in endothelial cells.[22][23]

-

OPCA: In the EAE model, OPCA treatment significantly reduced the protein and mRNA levels of MS-related genes such as CCL5, TNF-α, and IL-6.[16][17]

Diagram of a Generalized Inflammatory Signaling Pathway:

References

- 1. inotiv.com [inotiv.com]

- 2. maokangbio.com [maokangbio.com]

- 3. researchgate.net [researchgate.net]

- 4. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. chondrex.com [chondrex.com]

- 12. inotiv.com [inotiv.com]

- 13. Adjuvant-Induced Arthritis Model [chondrex.com]

- 14. The Effect of Anti-Inflammatory and Antimicrobial Herbal Remedy PADMA 28 on Immunological Angiogenesis and Granulocytes Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo stimulatory effect of multi-component herbal remedy PADMA 28 on mitogen-induced proliferation of mice splenic lymphocytes and their chemokinetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PADMA-28, a Tibetan herbal preparation is an inhibitor of inflammatory cytokine production | Isaac Ginsburg [scholars.huji.ac.il]

- 21. researchgate.net [researchgate.net]

- 22. Anti-inflammatory mechanisms of the Tibetan herbal preparation Padma 28 in the vessel wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-Inflammatory Activity of Compound 9

For Researchers, Scientists, and Drug Development Professionals

Introduction